2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde
Description
2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a 2,5-dimethoxyphenylthio moiety
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfanyl-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-12-4-5-13(21-2)15(8-12)22-14-6-3-11(16(18)19)7-10(14)9-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDRLQTTIBYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231046 | |
| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147093-21-7 | |
| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147093-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde typically involves the following steps:
Formation of the 2,5-dimethoxyphenylthio group: This can be achieved by reacting 2,5-dimethoxythiophenol with an appropriate electrophile, such as a halogenated benzaldehyde.
Aldehyde formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the nitro and phenylthio groups, making it less reactive in certain chemical reactions.
2,5-Dimethoxyphenethylamine: Contains an amine group instead of the aldehyde and nitro groups, leading to different biological activities.
2,5-Dimethoxy-4-nitrobenzaldehyde: Similar structure but lacks the phenylthio group, affecting its reactivity and applications.
Uniqueness
2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a nitro group, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of methoxy and thio groups further enhances its reactivity and interaction with biological targets.
- Molecular Formula : C15H14N2O4S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The nitro group can be reduced to nitroso species, which are known to bind covalently to DNA and proteins, potentially leading to cell death or modulation of cell signaling pathways .
Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism involves the reduction of the nitro group to generate toxic intermediates that can damage bacterial DNA. Studies have shown that similar nitro compounds exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Metronidazole | 8-32 | Antibacterial |
| Nitrofurantoin | 16-64 | Antibacterial |
Anti-inflammatory Activity
Research indicates that compounds with nitro groups can modulate inflammatory responses. They may act as inhibitors of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other pro-inflammatory cytokines. The anti-inflammatory potential of this compound is hypothesized based on its structural similarities to other known anti-inflammatory agents.
Case Studies
- Antibacterial Efficacy : A study conducted on similar nitro compounds demonstrated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The presence of the nitro group was crucial for activity, highlighting the potential for this compound in developing new treatments for resistant infections .
- Anti-inflammatory Mechanisms : In vitro studies have shown that nitro derivatives can significantly inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Research Findings
Recent research has focused on synthesizing and characterizing various nitro-containing compounds, including derivatives of benzaldehyde. These studies often evaluate their biological activities through various assays:
- Inhibition Zone Assays : Used to determine antibacterial activity by measuring the diameter of inhibition zones around treated bacteria.
- Cytotoxicity Assays : Assessing the impact on cell viability using MTT or similar assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
